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Introduction

The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are
critical transcriptional co-activators that play a pivotal role in the progression of various cancers,
including prostate cancer.[1][2][3][4] In prostate cancer, p300/CBP are key cofactors for the
androgen receptor (AR), a primary driver of the disease.[1][2] They contribute to the activation
of enhancers and the transcription of oncogenic gene programs, including those regulated by
AR and MYC.[1][3][5][6] Consequently, targeting p300/CBP has emerged as a promising
therapeutic strategy for prostate cancer, particularly for castration-resistant prostate cancer
(CRPC) where AR signaling remains active.[1][2][3]

dCBP-1 is a potent and selective heterobifunctional degrader of p300/CBP.[5][7][8] It functions
as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of p300/CBP
proteins via the ubiquitin-proteasome system by hijacking the E3 ubiquitin ligase Cereblon
(CRBN).[1][7] This degradation-based approach offers a distinct mechanism of action
compared to traditional small molecule inhibitors that only block a specific domain (e.g.,
bromodomain or HAT domain), potentially leading to a more profound and sustained inhibition
of p300/CBP function.[3][6]

These application notes provide a comprehensive overview of the use of dCBP-1 in prostate
cancer research, including its mechanism of action, relevant signaling pathways, and detailed
protocols for key in vitro experiments.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10823952?utm_src=pdf-interest
https://www.researchgate.net/publication/384458788_Discovery_of_a_Highly_Potent_PROTAC_Degrader_of_p300CBP_Proteins_for_the_Treatment_of_Enzalutamide-Resistant_Prostate_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://aacrjournals.org/cancerdiscovery/article/11/5/1118/666322/Targeting-the-p300-CBP-Axis-in-Lethal-Prostate
https://www.researchgate.net/publication/384458788_Discovery_of_a_Highly_Potent_PROTAC_Degrader_of_p300CBP_Proteins_for_the_Treatment_of_Enzalutamide-Resistant_Prostate_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://www.researchgate.net/publication/384458788_Discovery_of_a_Highly_Potent_PROTAC_Degrader_of_p300CBP_Proteins_for_the_Treatment_of_Enzalutamide-Resistant_Prostate_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://www.cancer-research-network.com/2021/02/09/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp/
https://pubmed.ncbi.nlm.nih.gov/33400925/
https://www.researchgate.net/publication/384458788_Discovery_of_a_Highly_Potent_PROTAC_Degrader_of_p300CBP_Proteins_for_the_Treatment_of_Enzalutamide-Resistant_Prostate_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8102310/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.cancer-research-network.com/2021/02/09/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp/
https://www.selleckchem.com/products/dcbp-1.html
https://www.medchemexpress.com/dcbp-1.html
https://www.researchgate.net/publication/384458788_Discovery_of_a_Highly_Potent_PROTAC_Degrader_of_p300CBP_Proteins_for_the_Treatment_of_Enzalutamide-Resistant_Prostate_Cancer
https://www.selleckchem.com/products/dcbp-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11292422/
https://pubmed.ncbi.nlm.nih.gov/33400925/
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Mechanism of Action and Signaling Pathway

dCBP-1 induces the degradation of both p300 and CBP, leading to a significant reduction in
their protein levels within the cell.[S] This loss of p300/CBP disrupts the AR enhanceosome
complex, which is critical for driving the oncogenic transcriptome in prostate cancer.[1][9] The
degradation of these co-activators leads to a decrease in histone acetylation at enhancer
regions, particularly H3K27ac and H2B N-terminal acetylation (H2BNTac), which are marks of
active enhancers.[9][10] This, in turn, suppresses the expression of key oncogenes such as
MYC and AR-regulated genes, ultimately inhibiting prostate cancer cell proliferation and tumor
growth.[1][3][11]

Furthermore, p300/CBP inhibition has been shown to block the expression of Programmed
Death-Ligand 1 (PD-L1), suggesting a potential role for dCBP-1 in enhancing the efficacy of
immunotherapy in prostate cancer.[12][13] The inhibition of p300/CBP abrogates the
recruitment of the transcription factor IRF-1 to the CD274 (PD-L1) promoter, thereby reducing
its transcription.[12][13]
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Caption: dCBP-1 mediated degradation of p300/CBP and its downstream effects in prostate

cancer.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of dCBP-1 and comparable

inhibitors in various prostate cancer cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) of p300/CBP Degraders and Inhibitors in
Prostate Cancer Cell Lines

Cell Line Compound IC50 (nM) Reference
VCaP dCBP-1 34 [14]
CBPD-409 6.5 [14]

JQAD1 185 [14]

A485 200 [14]

CCS1477 133 [14]

LNCaP dCBP-1 12 [14]
CBPD-409 4 [14]

JQAD1 175 [14]

A485 70 [14]

CCS-1477 45 [14]

22Rv1 dCBP-1 36 [14]
CBPD-409 9.2 [14]

JQAD1 248.8 [14]

A485 215 [14]

CCS1477 280 [14]

Data presented as mean from n=6 biologically replicated wells.[15]
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Experimental Protocols
Cell Culture and Reagents

Cell Lines: LNCaP, VCaP, 22Rv1 (human prostate cancer cell lines).

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

dCBP-1 Preparation: Dissolve dCBP-1 in DMSO to prepare a stock solution (e.g., 10 mM).
Further dilute in culture medium to the desired final concentrations for experiments.

Cell Viability Assay (e.g., IncuCyte or MTT/MTS Assay)

This protocol is to determine the effect of dCBP-1 on the proliferation of prostate cancer cells.

Determine
anti-proliferative effect

Seed Prostate Treat with varying Incubate for a Measure cell viability Calculate 1C50 values
(eECCAOCICINNY | concen trations of dCBP-1 defined period (e.g., 72h) (e.g., IncuCyte, MTT/MTS)

Click to download full resolution via product page

Caption: Workflow for assessing the effect of dCBP-1 on cell viability.

Protocol:

Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000
cells/well).

Allow cells to adhere overnight.
Prepare serial dilutions of dCBP-1 in culture medium.

Remove the old medium and add 100 pL of the medium containing different concentrations
of dCBP-1 or vehicle control (DMSO) to the respective wells.

Incubate the plate for 72 hours (or a desired time course).

Measure cell viability using a preferred method:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/product/b10823952?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/product/b10823952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o IncuCyte: Monitor cell confluence over time using the IncuCyte live-cell analysis system.

o MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate according to the
manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

o Normalize the data to the vehicle-treated control and plot the dose-response curves to
determine the IC50 value.

Western Blotting for Protein Degradation and Pathway
Analysis

This protocol is to assess the degradation of p300/CBP and the effect on downstream signaling
proteins.

Click to download full resolution via product page
Caption: Western blotting workflow to analyze dCBP-1's effect on protein levels.
Protocol:
e Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with dCBP-1 at the desired concentrations and for various time points (e.g., 1, 4,
24 hours).

e Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.

o Determine protein concentration using a BCA assay.
o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against p300, CBP, AR, PSA, MYC,
H3K27ac, and a loading control (e.g., B-actin or GAPDH) overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and visualize the protein bands using an enhanced
chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (gRT-PCR) for Gene
Expression Analysis

This protocol is to measure the effect of dACBP-1 on the mRNA levels of target genes.

Protocol:

Treat cells with dCBP-1 as described for Western blotting.
¢ Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
o Synthesize cDNA from the RNA using a reverse transcription Kkit.

o Perform gRT-PCR using a SYBR Green or TagMan-based assay with specific primers for
target genes (e.g., NKX3-1, CCND1, CITED2, MYC) and a housekeeping gene (e.g.,
GAPDH, ACTB) for normalization.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.

Conclusion

dCBP-1 is a valuable research tool for investigating the role of p300/CBP in prostate cancer. As
a potent degrader, it provides a powerful method to study the consequences of acute and
sustained loss of p300/CBP function. The provided protocols offer a starting point for
researchers to explore the therapeutic potential of dCBP-1 and the broader implications of
p300/CBP degradation in prostate cancer biology and drug development. Further in vivo
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studies in relevant preclinical models are warranted to fully elucidate its anti-tumor efficacy and
safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10823952#application-of-dcbp-1-in-prostate-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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